molecular formula C5H6BrNO B13662146 (3-Bromo-1H-pyrrol-2-yl)methanol

(3-Bromo-1H-pyrrol-2-yl)methanol

Cat. No.: B13662146
M. Wt: 176.01 g/mol
InChI Key: BVSMDRIYVKIKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromine atom at the third position and a hydroxymethyl group at the second position of the pyrrole ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1H-pyrrol-2-yl)methanol typically involves the bromination of 1H-pyrrole-2-methanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxymethyl group to a methyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

Scientific Research Applications

(3-Bromo-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-1H-pyrrol-2-yl)methanol depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by interacting with their active sites. The bromine atom and hydroxymethyl group play crucial roles in binding to the target molecules and modulating their activity. The compound’s effects are mediated through various molecular pathways, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

    (3-Chloro-1H-pyrrol-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (3-Iodo-1H-pyrrol-2-yl)methanol: Contains an iodine atom instead of bromine.

    (3-Methyl-1H-pyrrol-2-yl)methanol: Has a methyl group instead of a halogen atom.

Uniqueness: (3-Bromo-1H-pyrrol-2-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size, electronegativity, and ability to participate in specific chemical reactions make this compound valuable in various applications .

Properties

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

IUPAC Name

(3-bromo-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C5H6BrNO/c6-4-1-2-7-5(4)3-8/h1-2,7-8H,3H2

InChI Key

BVSMDRIYVKIKSG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.